![molecular formula C14H10Cl2FNO B2385212 4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol CAS No. 1232822-10-4](/img/structure/B2385212.png)
4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol” is a Schiff base ligand . It has a molecular formula of C14H10Cl2FNO and a molecular weight of 298.14 .
Synthesis Analysis
This compound is synthesized in a methanolic medium. The Schiff base is derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The yield of the synthesis process was reported to be 73.91% .Molecular Structure Analysis
The molecular structure of this compound includes “O” and “N” donor atoms of the Schiff base ligand that participate in coordination with metal (II) ions . This results in a six-coordinated octahedral geometry for all these complexes .Chemical Reactions Analysis
The Schiff base ligand forms complexes with Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) in a methanolic medium . The metal complexes formed have the general formulae [M(L)2(H2O)2], where L is the Schiff base ligand (C13H9ClFNO) and M is Mn, Co, Ni, Cu, or Zn .Physical And Chemical Properties Analysis
The compound is brown in color . Its melting point is greater than 350°C . The molar conductance of the compound is 16 Ohm^-1 cm^2 mol^-1 .Applications De Recherche Scientifique
Application 1: Antibacterial Activity of Schiff Base Metal (II) Complexes
- Specific Scientific Field : Chemistry, specifically the study of Schiff base metal complexes .
- Summary of the Application : This compound is used as a ligand to form metal complexes with Mn (II), Co (II), Ni (II), Cu (II), and Zn (II). These complexes have been studied for their antibacterial properties .
- Methods of Application or Experimental Procedures : The Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, was synthesized in a methanolic medium. It was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature. The metal complexes were characterized using elemental analysis, FT-IR, UV-Vis, and NMR spectral data, molar conductance measurements, and melting points .
- Results or Outcomes : The metal complexes exhibited higher antibacterial activity than the free Schiff base ligand. They were tested in vitro against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method .
Application 2: Nonlinear Optical Single Crystals
- Specific Scientific Field : Physics and Materials Science, specifically the study of nonlinear optical (NLO) single crystals .
- Summary of the Application : The compound “4-chloro-2-nitroaniline” (4Cl2NA), which is structurally similar to “4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol”, has been used to grow organic NLO single crystals. These crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology .
- Methods of Application or Experimental Procedures : The 4Cl2NA crystal was grown by the slow evaporation method at 40 °C. The grown 4Cl2NA was a monoclinic structure with Pc space group, which was recognized by single-crystal XRD analysis. Active functional groups and their respective vibrations were identified by FTIR and FT-Raman spectral analysis. Optical properties were evaluated by UV–Visible spectral analysis .
- Results or Outcomes : The synthesis material was thermally stable up to 115 °C and mechanical work hardness coefficient (n = 2.98) confirmed the grown crystal was soft material. Laser beam-irradiated LDT analysis expressed the laser utility limitation of the 4Cl2NA crystal. The NLO second harmonic generation efficiency was tested by Kurtz Perry powder method .
Propriétés
IUPAC Name |
4-chloro-2-[(3-chloro-4-fluorophenyl)methyliminomethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNO/c15-11-2-4-14(19)10(6-11)8-18-7-9-1-3-13(17)12(16)5-9/h1-6,8,19H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPAWIDPOYEKJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN=CC2=C(C=CC(=C2)Cl)O)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2385130.png)
![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2385132.png)
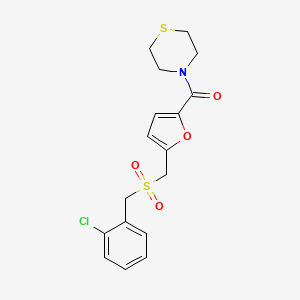
![1-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2385136.png)

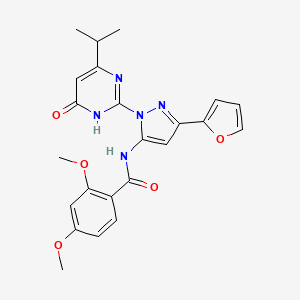
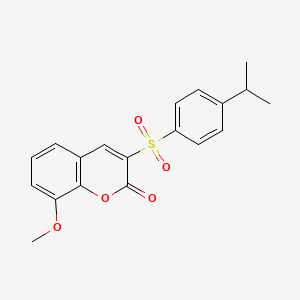
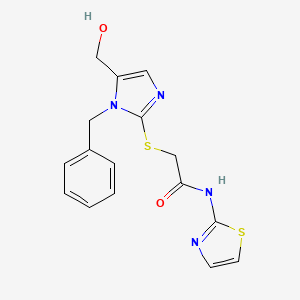

![Tert-butyl 3-amino-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate;hydrochloride](/img/structure/B2385144.png)
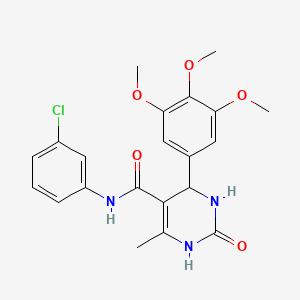
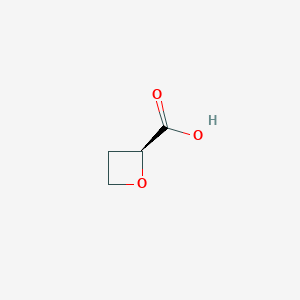
![N',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonohydrazide](/img/structure/B2385148.png)
![N-(3,4-dimethoxyphenethyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2385151.png)